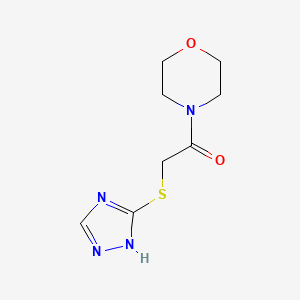
1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Morpholinyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone is a chemical compound with the molecular formula C8H12N4O2S . The SMILES notation for this compound is c1[nH]c(nn1)SCC(=O)N2CCOCC2 .
Molecular Structure Analysis
The molecular structure of 1-(4-Morpholinyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone consists of a morpholine ring attached to a 1,2,4-triazole ring via a sulfanyl ethanone linker . The average mass of this compound is 228.271 Da .Scientific Research Applications
Photophysical Characterization and X-Ray Structure
The synthesis and photophysical characterization of compounds related to 1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone have been explored. Studies such as those by Pye et al. (2010) describe palladium(II) acetate-catalyzed synthesis involving novel triazene compounds for photophysical studies. These compounds exhibit luminescence and potential for application in materials science due to their unique optical properties Pye, Fronczek, & Isovitsch, 2010.
Synthesis of Pharmaceutical Compounds
Efforts in pharmaceutical chemistry include the synthesis of potent receptor antagonists, such as the work by Brands et al. (2003), where a stereoselective synthesis of aprepitant, an NK(1) receptor antagonist, was described. This process features unique condensation reactions and highlights the utility of related morpholine derivatives in the synthesis of clinically relevant compounds Brands et al., 2003.
Catalytic and Enantioselective Synthesis
Research by Langdon et al. (2014) and He et al. (2021) on the catalytic and enantioselective synthesis processes emphasizes the role of morpholinone and piperidinone-derived compounds in facilitating chemoselective reactions. These studies contribute to the development of methodologies for synthesizing chiral compounds, which are crucial in medicinal chemistry for creating drugs with high specificity and efficacy Langdon, Wilde, Thai, & Gravel, 2014; He, Wu, Wang, & Zhu, 2021.
Antimicrobial and Antituberculosis Studies
Investigations into the antimicrobial and antituberculosis potential of derivatives have been reported by Chitra et al. (2011) and Khumar et al. (2018). These studies focus on synthesizing heteroarylthioquinoline and pyrazole derivatives, respectively, assessing their in vitro activities against various pathogens, including Mycobacterium tuberculosis. Such research underscores the therapeutic potential of these compounds in treating infectious diseases Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011; Khumar, Ezhilarasi, & Prabha, 2018.
Molecular Docking and Antibacterial Activity
The molecular docking studies and evaluation of antibacterial activity, as performed by Aljohani et al. (2019) and Bhat et al. (2018), represent advanced research into understanding the interaction mechanisms of morpholine derivatives with bacterial proteins and their potential as antibacterial agents. These studies provide insights into designing more effective antimicrobial compounds Aljohani, Said, Lentz, Basar, Albar, Alraqa, & Ali, 2019; Bhat, Al-Omar, Ghabbour, & Naglah, 2018.
properties
IUPAC Name |
1-morpholin-4-yl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c13-7(12-1-3-14-4-2-12)5-15-8-9-6-10-11-8/h6H,1-5H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOXCEKFXITZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

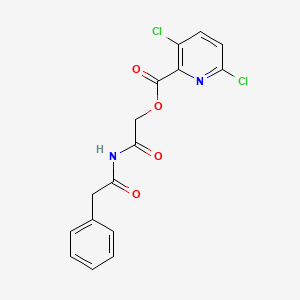
![1-Benzyl-4-[2-(4-methylpyrazol-1-yl)ethyl]piperazin-2-one](/img/structure/B2616074.png)
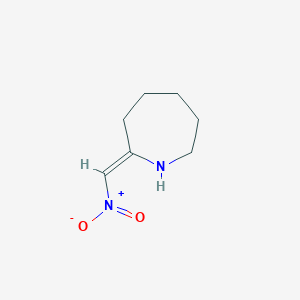
![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B2616076.png)
![5-methyl-7-phenyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2616077.png)
![N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2616078.png)
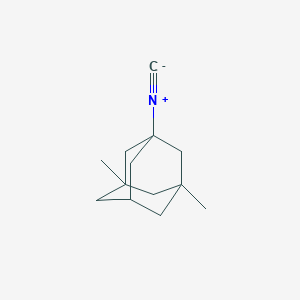
![5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2616082.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)acetate](/img/structure/B2616084.png)
![7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B2616085.png)
![ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2616086.png)
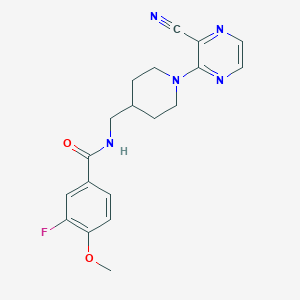
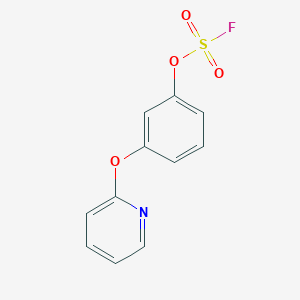
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B2616093.png)